molecular formula C15H15N3O4 B12511248 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

Cat. No.: B12511248
M. Wt: 301.30 g/mol
InChI Key: TVHHNERSENUVQJ-UHFFFAOYSA-N
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Description

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is an organic compound with a complex structure that includes both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Amination: Introduction of the amino group.

    Coupling Reaction: Formation of the amide bond between the amino and nitro-substituted aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of both amino and nitro groups allows it to participate in redox reactions, which can affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-hydroxyphenyl)propanamide: Lacks the nitro group.

    3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide: Lacks the amino group.

    2-amino-3-(4-nitrophenyl)propanamide: Lacks the hydroxyl group.

Uniqueness

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is unique due to the presence of all three functional groups (amino, hydroxyl, and nitro) in its structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

The compound 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide, often referred to in literature by its chemical structure or specific identifiers, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C15H16N2O3
  • Molar Mass : 272.30 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • An amino group (-NH2)
  • A hydroxyl group (-OH)
  • A nitrophenyl group, which is known for its electron-withdrawing properties.

These functional groups contribute to the compound's reactivity and biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have reported that certain phenolic compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells . The presence of the hydroxyl group in this compound may enhance its ability to act as an antioxidant, thus protecting cells from oxidative stress associated with cancer progression.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar derivatives have shown moderate to good antibacterial and antifungal activities against various pathogens . The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, compounds with similar structures have been identified as inhibitors of histone methyltransferases, which play a crucial role in gene regulation and are implicated in various cancers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antitumor Studies

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a study reported that similar compounds led to a significant reduction in cell viability in MCF-7 cells after 48 hours of treatment .

Antimicrobial Assays

Antimicrobial testing using the cup plate method revealed that compounds related to this compound exhibited varying degrees of activity against both gram-positive and gram-negative bacteria, as well as fungi .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in MCF-7 cells
AntimicrobialModerate activity against bacteria
Enzyme InhibitionPotential inhibitor of histone methyltransferases

Table 2: Synthesis Conditions

StepConditionsResult
Step 1: AminationReactants: Aniline derivativesFormation of amine
Step 2: HydroxylationReagents: Hydroxylating agentsHydroxylated product
Step 3: NitrationNitrating agentNitro derivative formed

Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHNERSENUVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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